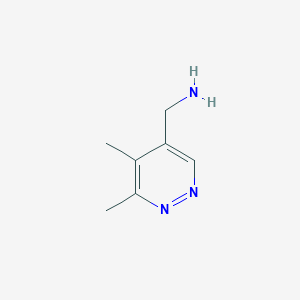

(5,6-Dimethylpyridazin-4-yl)methanamine

Description

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(5,6-dimethylpyridazin-4-yl)methanamine |

InChI |

InChI=1S/C7H11N3/c1-5-6(2)10-9-4-7(5)3-8/h4H,3,8H2,1-2H3 |

InChI Key |

QVRWFZAQGMKCRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NC=C1CN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dimethylpyridazin-4-yl)methanamine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound. For instance, reacting 2,3-butanedione with hydrazine hydrate under reflux conditions can yield 5,6-dimethylpyridazine.

Introduction of the Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting 5,6-dimethylpyridazine with formaldehyde and ammonium chloride under acidic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can yield various reduced derivatives, such as the corresponding amine or hydrazine derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and catalytic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Substitution: Halides, alkoxides, and polar aprotic solvents.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced amine or hydrazine derivatives.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

(5,6-Dimethylpyridazin-4-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

Medicine: Explored for its potential pharmacological properties, such as antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of (5,6-Dimethylpyridazin-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The 5,6-dimethyl groups in the target compound likely increase lipophilicity compared to non-methylated analogs like N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride, which may enhance membrane permeability .

- Solubility : Dihydrochloride salts (e.g., the target compound’s salt form) generally exhibit higher aqueous solubility than free bases, a critical factor for bioavailability .

- Bioactivity : Compounds with aryl or heteroaryl substituents (e.g., benzimidazole in ) demonstrate diverse biological activities, whereas the target compound’s dimethylpyridazine core may favor specific receptor interactions.

Biological Activity

(5,6-Dimethylpyridazin-4-yl)methanamine, also referred to as compound B1488449, is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring with two methyl groups at the 5 and 6 positions and a methanamine functional group. Its chemical formula is C8H10N4, and it has a molecular weight of 162.19 g/mol. The presence of the pyridazine core is significant as it is associated with various pharmacological activities.

While specific targets for this compound are not extensively documented, compounds with similar structures often interact with neurotransmitter receptors and enzymes involved in metabolic pathways. The mechanism may involve:

- Receptor Binding : Potential interactions with G protein-coupled receptors (GPCRs) and other neurotransmitter systems.

- Enzyme Modulation : Inhibition or activation of enzymes related to signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that pyridazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by modulating cytokine release.

- Neuroprotective Activity : There is emerging evidence that pyridazine derivatives may protect neuronal cells from oxidative stress.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A study evaluated a series of pyridazine derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that modifications in the substituents significantly influenced their potency against cancer cells (EC50 values ranging from nanomolar to micromolar concentrations) .

- Neuroprotective Effects : Research demonstrated that certain pyridazine derivatives could protect neuronal cells from oxidative damage in vitro, suggesting a potential therapeutic application in neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Absorption and Distribution : The compound's lipophilicity may influence its absorption through biological membranes.

- Metabolism : It may undergo hepatic metabolism, which can affect its bioavailability and efficacy.

- Excretion : Renal pathways are likely involved in the elimination of metabolites.

Data Table: Biological Activities of Pyridazine Derivatives

| Activity Type | Compound Example | EC50 Value (nM) | Notes |

|---|---|---|---|

| Anticancer | Pyridazine Derivative A | 50 | Induces apoptosis in breast cancer cells |

| Anti-inflammatory | Pyridazine Derivative B | 200 | Reduces TNF-alpha levels |

| Neuroprotective | Pyridazine Derivative C | 100 | Protects against oxidative stress |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5,6-Dimethylpyridazin-4-yl)methanamine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis of pyridazine derivatives typically involves alkylation or nucleophilic substitution reactions. For this compound, introducing methyl groups at positions 5 and 6 of the pyridazine ring requires controlled conditions (e.g., temperature, catalysts like palladium or copper). Reaction optimization can be achieved through Design of Experiments (DoE) to assess variables such as solvent polarity, stoichiometry, and reaction time. Purification techniques like column chromatography or recrystallization are critical for isolating high-purity products. Continuous flow reactors and catalytic systems (e.g., heterogeneous catalysts) enhance efficiency and scalability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming the substitution pattern on the pyridazine ring. Mass spectrometry (HRMS or LC-MS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography provides definitive structural elucidation if crystalline forms are obtainable. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability .

Q. What are the key considerations in designing in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer : Select cell lines relevant to the hypothesized target (e.g., cancer lines like A549 or HeLa for cytotoxicity studies). Include positive and negative controls to validate assay reproducibility. Optimize compound solubility using DMSO or cyclodextrins, and ensure concentrations remain below toxic thresholds. Use high-content imaging or flow cytometry for mechanistic insights (e.g., apoptosis, cell cycle arrest). Dose-response curves (IC₅₀/EC₅₀ calculations) and time-course experiments are critical for activity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Assess batch-to-batch compound variability via HPLC and NMR. Evaluate experimental conditions (e.g., serum concentration in cell media, which may affect compound stability). Apply statistical tools like Bland-Altman plots or meta-analysis to identify systemic biases. Transparent reporting of negative results and replication in independent labs mitigate publication bias .

Q. What computational approaches are recommended to predict the binding affinity of this compound with potential molecular targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens for plausible binding poses within target proteins (e.g., kinases or GPCRs). Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess binding stability and free energy changes (MM-PBSA/GBSA). Quantitative Structure-Activity Relationship (QSAR) models identify critical substituent effects. Machine learning platforms (e.g., DeepChem) predict ADMET properties to prioritize candidates for synthesis .

Q. How do structural modifications at the pyridazine ring influence the pharmacological profile of this compound?

- Methodological Answer : Introduce substituents (e.g., halogens, electron-withdrawing/donating groups) at positions 3 or 4 to modulate electronic effects and steric hindrance. Compare logP (lipophilicity) and pKa (ionization state) to correlate structural changes with membrane permeability or target engagement. Use isosteric replacements (e.g., pyrimidine for pyridazine) to assess ring flexibility. In vivo pharmacokinetic studies (e.g., bioavailability, half-life) validate hypotheses from in vitro data .

Q. What strategies can mitigate off-target effects when testing this compound in complex biological systems?

- Methodological Answer : Counter-screening against panels of unrelated targets (e.g., CEREP panels) identifies promiscuity. CRISPR-Cas9 knockout models confirm target specificity. Proteome-wide affinity profiling (thermal shift assays, chemical proteomics) maps interaction networks. Structural analogs with incremental modifications help isolate pharmacophore contributions. Dose deconvolution and transcriptomic profiling (RNA-seq) distinguish primary vs. secondary effects .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.